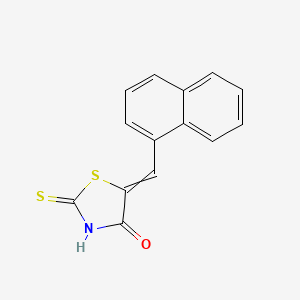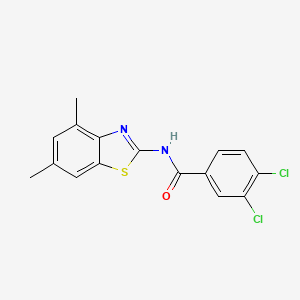![molecular formula C23H28N2O4 B12455091 N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B12455091.png)
N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylméthyl)-N-[1-(4-propoxyphényl)pyrrolidin-3-yl]acétamide est un composé organique complexe qui présente un cycle benzodioxole, un groupe propoxyphényl et un cycle pyrrolidine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(1,3-benzodioxol-5-ylméthyl)-N-[1-(4-propoxyphényl)pyrrolidin-3-yl]acétamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante pourrait inclure :
Formation du cycle benzodioxole : En partant du catéchol, le cycle benzodioxole peut être formé par réaction avec du formaldéhyde en milieu acide.
Introduction du groupe propoxyphényl : Le groupe propoxyphényl peut être introduit par une réaction de substitution nucléophile utilisant du 4-bromopropoxybenzène et un nucléophile approprié.
Formation du cycle pyrrolidine : Le cycle pyrrolidine peut être synthétisé par une réaction de cyclisation impliquant une amine appropriée et un composé carbonylé.
Réactions de couplage : La dernière étape consiste à coupler les intermédiaires benzodioxole et propoxyphényl au cycle pyrrolidine par formation d’une liaison amide à l’aide de réactifs tels que l’EDCI ou le DCC.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus afin de maximiser le rendement et la pureté tout en minimisant le coût et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de principes de chimie verte et de techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
N-(1,3-benzodioxol-5-ylméthyl)-N-[1-(4-propoxyphényl)pyrrolidin-3-yl]acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant du dihydrogène en présence d’un catalyseur au palladium.
Substitution : Des réactions de substitution nucléophile ou électrophile peuvent se produire à diverses positions sur les cycles aromatiques.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Dihydrogène avec du palladium sur charbon.
Substitution : Réactifs halogénés tels que le brome ou le chlore en présence d’un catalyseur.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation pourrait produire des acides carboxyliques, tandis que la réduction pourrait produire des alcools ou des amines.
Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel pour diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés uniques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
Le mécanisme d’action de N-(1,3-benzodioxol-5-ylméthyl)-N-[1-(4-propoxyphényl)pyrrolidin-3-yl]acétamide dépendrait de son application spécifique. En chimie médicinale, il pourrait interagir avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs, modulant leur activité et conduisant à des effets thérapeutiques. Les voies impliquées pourraient inclure l’inhibition de l’activité enzymatique, l’agonisme ou l’antagonisme des récepteurs et la modulation des voies de transduction du signal.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(1,3-benzodioxol-5-ylméthyl)-N-[1-(4-méthoxyphényl)pyrrolidin-3-yl]acétamide
- N-(1,3-benzodioxol-5-ylméthyl)-N-[1-(4-éthoxyphényl)pyrrolidin-3-yl]acétamide
Unicité
N-(1,3-benzodioxol-5-ylméthyl)-N-[1-(4-propoxyphényl)pyrrolidin-3-yl]acétamide est unique en raison de la combinaison spécifique de groupes fonctionnels, qui peuvent conférer des propriétés chimiques et biologiques distinctes. Le groupe propoxy, en particulier, peut influencer sa solubilité, sa réactivité et son interaction avec les cibles biologiques par rapport à des composés similaires avec des groupes alcoxy différents.
Propriétés
Formule moléculaire |
C23H28N2O4 |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C23H28N2O4/c1-3-12-27-21-7-5-19(6-8-21)24-11-10-20(15-24)25(17(2)26)14-18-4-9-22-23(13-18)29-16-28-22/h4-9,13,20H,3,10-12,14-16H2,1-2H3 |
Clé InChI |
LJCGOZDPJAOKCE-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)N2CCC(C2)N(CC3=CC4=C(C=C3)OCO4)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12455020.png)

![3,5-dichloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B12455025.png)


![N'-[2-(1H-indol-1-yl)acetyl]-1H-indole-2-carbohydrazide](/img/structure/B12455033.png)
![2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B12455036.png)

![2-{[(3-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12455063.png)

![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-ethylphenyl)carbamimidoyl]acetamide](/img/structure/B12455084.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12455098.png)

![2-[(2-hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B12455108.png)
